

DOTMA CAS number 104872-42-6 scientific data

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Compound of Interest

Compound Name: DOTMA

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An In-depth Technical Guide to **DOTMA** (CAS number 104872-42-6) for Drug Delivery Professionals

Abstract

N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (**DOTMA**), a seminal cationic lipid, has been instrumental in the advancement of non-viral gene delivery. Its unique molecular structure allows for efficient complexation with nucleic acids, forming lipoplexes that can effectively transfect cells both in vitro and in vivo. This technical guide provides a comprehensive overview of **DOTMA**, intended for researchers, scientists, and drug development professionals. It delves into the physicochemical properties, detailed experimental protocols for formulation and transfection, quantitative data on performance, and the underlying mechanisms of action. Furthermore, this guide includes essential information on the chemical synthesis and safety profile of **DOTMA**, offering a complete scientific resource for its application in drug delivery.

Physicochemical Properties of DOTMA

DOTMA is an amphiphilic molecule characterized by a positively charged quaternary ammonium head group linked to two oleoyl lipid chains. This cationic nature is fundamental to its ability to interact with anionic nucleic acids.

Property	Value
CAS Number	104872-42-6
Molecular Formula	C ₄₂ H ₈₄ ClNO ₂
Molecular Weight	670.59 g/mol
Appearance	White to light yellow solid
Solubility	Soluble in ethanol, DMSO, and Chloroform:Methanol mixtures

Formulation and Characterization of DOTMA-Based Liposomes

DOTMA is typically formulated into liposomes, often with a neutral "helper" lipid like dioleoylphosphatidylethanolamine (DOPE), to enhance transfection efficacy by facilitating endosomal escape.

Experimental Protocol: Preparation of DOTMA/DOPE Liposomes via Thin-Film Hydration

This protocol outlines a standard laboratory procedure for creating **DOTMA/DOPE** liposomes.

Materials:

- **DOTMA** (CAS 104872-42-6)
- DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
- Chloroform
- Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
- Round-bottom flask
- Rotary evaporator

- Bath sonicator
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- Lipid Film Formation:
 - In a round-bottom flask, dissolve **DOTMA** and DOPE in chloroform at a 1:1 molar ratio.
 - Create a thin lipid film by removing the chloroform using a rotary evaporator under reduced pressure.
 - To ensure complete removal of the solvent, dry the film under a high vacuum for a minimum of 2 hours.
- Hydration:
 - Hydrate the lipid film with a sterile, nuclease-free aqueous solution by gentle rotation of the flask. The volume of the aqueous phase will determine the final lipid concentration. This step results in the spontaneous formation of multilamellar vesicles (MLVs).
- Vesicle Sizing:
 - For a more uniform liposome size, sonicate the MLV suspension in a bath sonicator until the solution clarifies.
 - For a highly uniform size distribution, pass the MLV suspension through a liposome extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). This extrusion process should be repeated 10-20 times.

Characterization of Liposomes and Lipoplexes

2.2.1. Particle Size and Zeta Potential

The size and surface charge of liposomes and lipoplexes (liposome-nucleic acid complexes) are critical parameters influencing their biological activity. These are typically measured by Dynamic Light Scattering (DLS) and electrophoretic light scattering, respectively.

Formulation	N/P Ratio*	Particle Size (nm)	Zeta Potential (mV)
DOTMA/DOPE Liposomes	N/A	~100-150	+40 to +60
DOTMA/DOPE Lipoplexes	2:1	~150-250	+20 to +40
DOTMA/DOPE Lipoplexes	5:1	~200-350	+30 to +50
DOTMA/DOPE Lipoplexes	10:1	~250-450	+40 to +60

*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.

2.2.2. Experimental Protocol: Determination of Nucleic Acid Encapsulation Efficiency

This protocol allows for the quantification of the amount of nucleic acid successfully encapsulated within the liposomes.

Materials:

- **DOTMA/DOPE** lipoplex suspension
- Nuclease solution (e.g., DNase I for DNA)
- Lysis buffer (e.g., 1% Triton X-100 in a suitable buffer)
- Nucleic acid quantification assay (e.g., PicoGreen® for dsDNA)
- Plate reader

Procedure:

- Removal of External Nucleic Acid:

- Treat an aliquot of the lipoplex suspension with a nuclease solution to digest any unencapsulated nucleic acid.
- Incubate according to the nuclease manufacturer's instructions.
- Stop the nuclease activity (e.g., by adding EDTA).
- Quantification of Encapsulated Nucleic Acid:
 - To a separate, untreated aliquot of the lipoplex suspension (representing the total nucleic acid), and to the nuclease-treated aliquot, add a lysis buffer to disrupt the liposomes and release the encapsulated nucleic acid.
 - Quantify the amount of nucleic acid in both samples using a suitable fluorescence-based assay.
- Calculation of Encapsulation Efficiency (EE):
 - $EE (\%) = (\text{Amount of nucleic acid in nuclease-treated sample} / \text{Amount of nucleic acid in untreated sample}) \times 100$

In Vitro Transfection

DOTMA-based liposomes are widely used for the delivery of plasmid DNA, mRNA, and siRNA to a variety of cell lines.

Experimental Protocol: In Vitro Transfection of Adherent Cells (e.g., HEK293, A549, HeLa)

Materials:

- Adherent cells in culture
- Complete growth medium
- Serum-free medium (e.g., Opti-MEM®)
- **DOTMA**/DOPE liposome suspension

- Nucleic acid (e.g., plasmid DNA encoding a reporter gene like GFP)
- Multi-well cell culture plates

Procedure:

- Cell Seeding:
 - The day before transfection, seed the cells in a multi-well plate to ensure they reach 70-90% confluency at the time of transfection.
- Formation of Lipoplexes:
 - In separate tubes, dilute the nucleic acid and the **DOTMA**/DOPE liposomes in serum-free medium.
 - Combine the diluted nucleic acid and liposome solutions and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes. The optimal N/P ratio should be determined empirically for each cell line and nucleic acid.
- Transfection:
 - Remove the growth medium from the cells and wash with PBS.
 - Add the lipoplex suspension to the cells.
 - Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.
 - After the incubation period, remove the transfection medium and replace it with a fresh complete growth medium.
- Analysis of Transfection Efficiency:
 - Incubate the cells for 24-72 hours post-transfection.
 - Assess transfection efficiency by a method appropriate for the delivered nucleic acid (e.g., fluorescence microscopy or flow cytometry for GFP expression, luciferase assay for luciferase expression, or RT-qPCR for gene knockdown by siRNA).

Quantitative Data: Transfection Efficiency in Various Cell Lines

The transfection efficiency of **DOTMA** can vary significantly between cell lines.

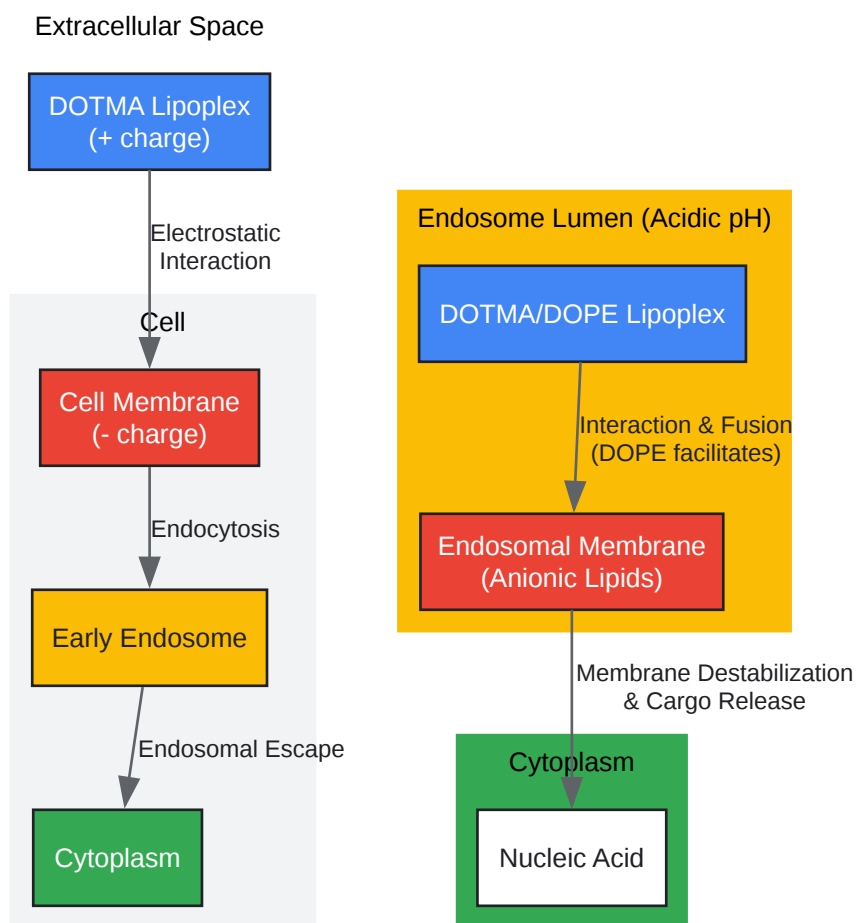
Cell Line	Transfection Efficiency (%)
HEK293 (Human Embryonic Kidney)	40 - 70
HeLa (Human Cervical Cancer)	30 - 60
A549 (Human Lung Carcinoma)	20 - 40
COS-7 (Monkey Kidney Fibroblast)	50 - 80

Note: These values are approximate and can be influenced by the specific experimental conditions, including the N/P ratio, cell confluency, and the nature of the nucleic acid.

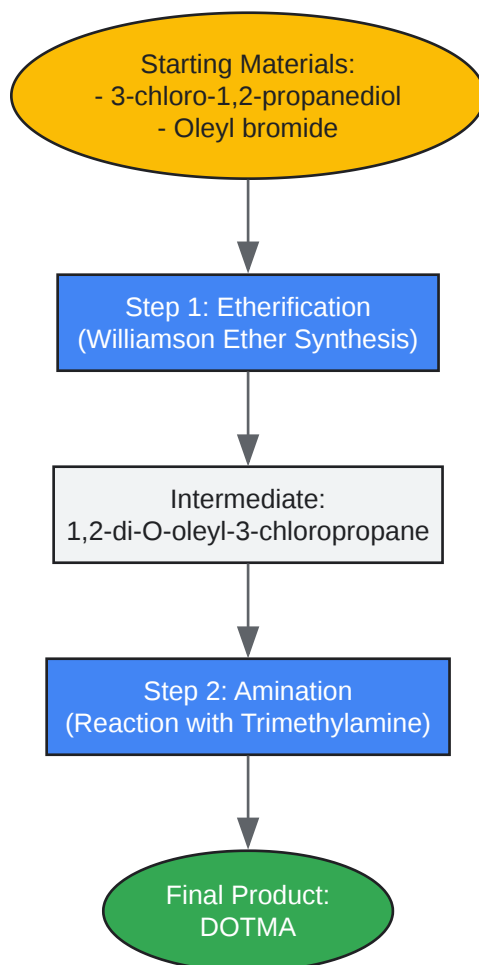
Mechanism of Action: Cellular Uptake and Endosomal Escape

The transfection process mediated by **DOTMA** lipoplexes involves several key steps, from cellular binding to the release of the nucleic acid cargo into the cytoplasm.

Cellular Uptake Pathway



DOTMA Synthesis Workflow



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com